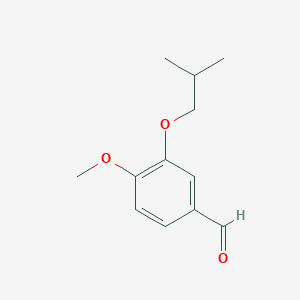
D-(+)-Galacturonic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .
Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Galacturonic acid can be oxidized to form galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.
Reduction: Reduction of D-galacturonic acid can yield D-galactose using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galacturonic acid, leading to the formation of esters and ethers.
Major Products Formed:
Oxidation: Galactaric acid (mucic acid)
Reduction: D-Galactose
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of polysaccharides derived from plant sources .
Biology: In biological research, D-galacturonic acid monohydrate is utilized to study the metabolism of uronic acids and their role in cellular processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the food industry, D-galacturonic acid monohydrate is used in the production of pectin-based products and as a gelling agent .
Mecanismo De Acción
D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
D-Glucuronic acid: Another uronic acid derived from glucose, used in detoxification processes in the liver.
L-Rhamnose: A naturally occurring deoxy sugar, often found in plant glycosides.
D-Mannuronic acid: A uronic acid derived from mannose, commonly found in alginates.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C6H12O8 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
Clave InChI |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
SMILES isomérico |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |
SMILES canónico |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)



![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)


![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)



